

Spectroscopic Analysis of 8-Ethyl-4-quinolinol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Ethyl-4-quinolinol

Cat. No.: B1352762

[Get Quote](#)

Introduction: Elucidating the Structure of a Key Heterocycle

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast range of biological activities and photophysical properties. **8-Ethyl-4-quinolinol**, a specific analog within this class, presents a fascinating case for structural elucidation due to its potential for tautomerism and the influence of its substituents on the core heterocyclic system. Its formal IUPAC name is 8-ethyl-1H-quinolin-4-one, reflecting the keto-enol tautomerism inherent to 4-hydroxyquinolines.[1]

This guide provides a comprehensive, multi-technique spectroscopic workflow for the unambiguous characterization of **8-Ethyl-4-quinolinol**. As a senior application scientist, my objective is not merely to present protocols but to instill a deep understanding of the causality behind our analytical choices. We will explore how data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy integrate into a self-validating system, ensuring the highest degree of confidence in structural assignment for research and development applications.

Physicochemical Properties

A foundational understanding begins with the molecule's basic properties, which are summarized below.

| Property | Value | Source |
|-------------------|------------------------------------|------------|
| IUPAC Name | 8-ethyl-1H-quinolin-4-one | PubChem[1] |
| CAS Number | 23096-83-5 | PubChem[1] |
| Molecular Formula | C ₁₁ H ₁₁ NO | PubChem[1] |
| Molecular Weight | 173.21 g/mol | PubChem[1] |
| Monoisotopic Mass | 173.084064 Da | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. For **8-Ethyl-4-quinolinol**, it allows us to map the connectivity of the ethyl group and assign every proton and carbon on the quinoline core.

¹H NMR Analysis: Mapping the Proton Environment

Expertise & Causality: The choice of a deuterated solvent is critical. While CDCl₃ is common, a solvent like DMSO-d₆ is often superior for quinolinol compounds. Its polarity helps in solubilization, and more importantly, it slows the exchange rate of the labile N-H and O-H protons, allowing them to be observed as distinct, albeit sometimes broad, signals. This provides direct evidence of the tautomeric form present in the solution.

Experimental Protocol: ¹H NMR Spectroscopy

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **8-Ethyl-4-quinolinol** and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **Data Acquisition:** Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

- **Data Processing:** Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum, and reference the residual DMSO solvent peak to δ 2.50 ppm.

Expected Spectrum and Interpretation: The spectrum is anticipated to show distinct regions corresponding to the aliphatic ethyl protons and the aromatic quinoline protons.

| Predicted Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment | Rationale |
|--|----------------------|-------------|----------------------------|---|
| ~1.2 - 1.4 | Triplet (t) | 3H | -CH ₃ (Ethyl) | Coupled to the adjacent CH ₂ group. |
| ~2.8 - 3.0 | Quartet (q) | 2H | -CH ₂ - (Ethyl) | Coupled to the adjacent CH ₃ group. |
| ~6.5 - 6.7 | Doublet (d) | 1H | H-3 | Adjacent to the electron-donating OH/NH group and coupled to H-2. |
| ~7.2 - 8.5 | Multiplets (m) | 4H | H-2, H-5, H-6, H-7 | Complex region for the remaining aromatic protons. Specific assignment requires 2D NMR. The H-2 proton is typically deshielded due to the adjacent nitrogen.[2] |
| ~11.0 - 12.0 | Broad Singlet (br s) | 1H | N-H / O-H | Labile proton, chemical shift is concentration and temperature dependent. |

¹³C NMR Analysis: Characterizing the Carbon Skeleton

Expertise & Causality: A standard proton-decoupled ^{13}C NMR spectrum provides a single peak for each unique carbon atom, simplifying the analysis.[3] To further validate assignments, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable. It differentiates carbon types: CH and CH_3 signals appear as positive peaks, while CH_2 signals appear as negative peaks. Quaternary carbons (like C-4, C-4a, and C-8a) are absent in a DEPT-135 spectrum, confirming their assignment.

Experimental Protocol: ^{13}C NMR Spectroscopy

- **Sample Preparation:** Use the same sample prepared for ^1H NMR analysis.
- **Instrumentation:** Utilize a 400 MHz spectrometer, observing at its corresponding carbon frequency (~100 MHz).
- **Data Acquisition:** Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans is required (e.g., 1024 or more) due to the low natural abundance of the ^{13}C isotope.[3]
- **Data Processing:** Process the FID, reference the DMSO- d_6 solvent peak to δ 39.52 ppm, and perform phase and baseline corrections.

Expected Spectrum and Interpretation: Eleven distinct carbon signals are expected.

| Predicted Chemical Shift (δ , ppm) | Carbon Assignment | Rationale |
|--|----------------------------|--|
| ~15 | -CH ₃ (Ethyl) | Standard aliphatic methyl carbon. |
| ~25 | -CH ₂ - (Ethyl) | Standard aliphatic methylene carbon. |
| ~100 - 145 | Aromatic CH & C | Aromatic carbons. Specific assignments are complex. |
| ~122 | C-8 | Aromatic carbon bearing the ethyl substituent. |
| ~140 | C-2 | Deshielded due to proximity to the electronegative nitrogen atom.[2] |
| ~150 | C-8a | Quaternary carbon adjacent to nitrogen. |
| ~175 | C-4 | Carbonyl-like carbon of the 4-quinolone system, highly deshielded. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides two crucial pieces of information: the exact molecular weight, which confirms the elemental formula, and the fragmentation pattern, which acts as a structural fingerprint.

Expertise & Causality: We employ two complementary MS techniques. Electrospray Ionization (ESI) is a "soft" technique ideal for determining the molecular ion with minimal fragmentation.[4] [5] This is coupled with a high-resolution analyzer like Time-of-Flight (TOF) to achieve high mass accuracy. In contrast, Electron Ionization (EI) is a "hard" technique that induces reproducible fragmentation, providing valuable structural clues that can help differentiate isomers.[6]

Protocol 3.1: High-Resolution MS (HRMS) via ESI-TOF

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Data Acquisition: Acquire the spectrum in positive ion mode. The expected molecular ion will be the protonated species, $[\text{M}+\text{H}]^+$.
- Analysis: Determine the accurate mass of the $[\text{M}+\text{H}]^+$ peak. The measured mass should be within 5 ppm of the theoretical mass calculated for $\text{C}_{11}\text{H}_{12}\text{NO}^+$ (174.0913).

Protocol 3.2: Fragmentation Analysis via GC-EI-MS

- Sample Preparation: Prepare a dilute solution in a volatile solvent like dichloromethane or ethyl acetate.
- Instrumentation: Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer with an EI source.
- Data Acquisition: Acquire the mass spectrum of the peak corresponding to **8-Ethyl-4-quinolinol**.
- Analysis: Identify the molecular ion peak (M^+ at m/z 173) and analyze the major fragment ions.

Expected Fragmentation Pattern:

- m/z 173 (M^+): The molecular ion.
- m/z 158 ($[\text{M}-15]^+$): Loss of a methyl radical ($\bullet\text{CH}_3$), less common than loss of ethyl.
- m/z 144 ($[\text{M}-29]^+$): A significant peak corresponding to the loss of an ethyl radical ($\bullet\text{C}_2\text{H}_5$), a classic benzylic-type cleavage.
- m/z 116 ($[\text{M}-29-28]^+$): Subsequent loss of carbon monoxide (CO) from the m/z 144 fragment, characteristic of quinolone structures.

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is exceptionally sensitive to the presence of specific functional groups by measuring their characteristic vibrational frequencies. For **8-Ethyl-4-quinolinol**, we are particularly interested in the O-H/N-H and C=O stretching regions, which provide direct evidence of the tautomeric structure and intermolecular hydrogen bonding in the solid state.

Experimental Protocol: FTIR (KBr Pellet)

- **Sample Preparation:** Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture thoroughly to a fine powder.
- **Pellet Formation:** Press the powder in a hydraulic press to form a thin, transparent pellet.
- **Data Acquisition:** Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically from 4000 to 400 cm^{-1} .

Expected Spectral Features:

| Wavenumber (cm^{-1}) | Vibration Type | Functional Group |
|---------------------------------|-------------------|------------------------|
| 3400 - 3200 (broad) | N-H / O-H Stretch | Amide / Enol |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2960 - 2850 | C-H Stretch | Aliphatic (Ethyl) |
| ~1650 | C=O Stretch | Keto form of quinolone |
| 1620 - 1450 | C=C / C=N Stretch | Aromatic Rings |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within the conjugated π -system of the quinoline ring. The wavelengths of maximum absorbance (λ_{max}) are characteristic of the chromophore and are sensitive to both substitution and solvent polarity.

[7] This analysis provides electronic information that complements the structural data from other techniques.

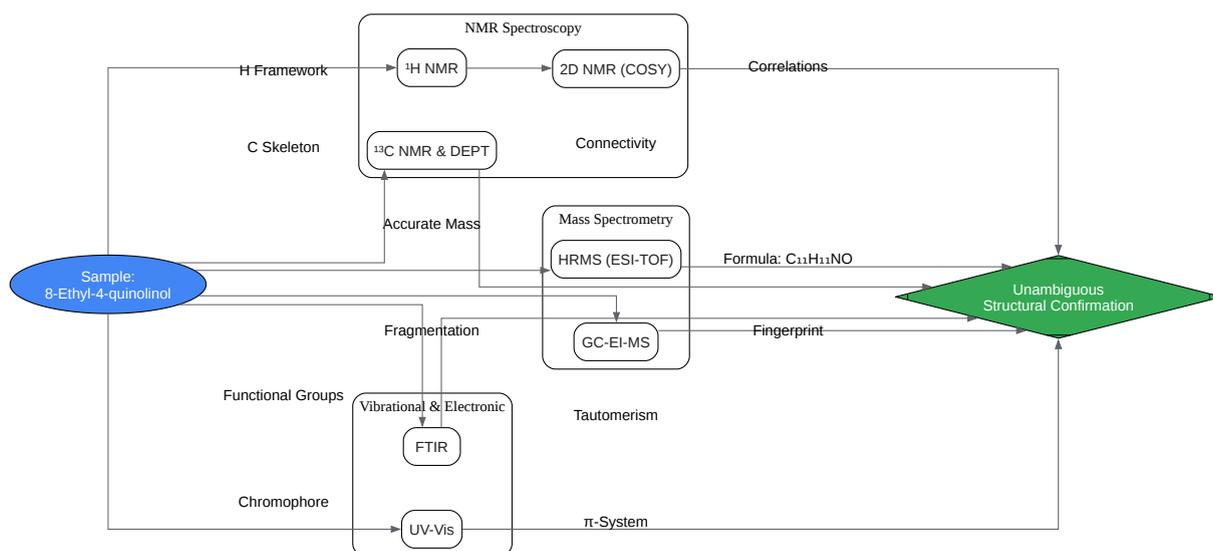
Experimental Protocol: UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute stock solution of the compound in a UV-grade solvent (e.g., ethanol or methanol). Serially dilute to a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
- **Data Acquisition:** Record the spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.
- **Analysis:** Identify the wavelengths of maximum absorbance (λ_{\max}).

Expected Spectrum: Quinolinol systems typically exhibit multiple strong absorption bands in the UV region, corresponding to $\pi \rightarrow \pi^*$ transitions within the aromatic system. Expected λ_{\max} values would likely appear in the 220-280 nm and 300-350 nm ranges.

Integrated Spectroscopic Workflow: A Self-Validating Approach

True scientific integrity in structural elucidation comes from the convergence of evidence from multiple, independent techniques. No single spectrum tells the whole story. The workflow described here is designed as a self-validating system where each piece of data confirms and is confirmed by the others.



[Click to download full resolution via product page](#)

Caption: Integrated workflow for the spectroscopic confirmation of **8-Ethyl-4-quinolinol**.

This integrated approach ensures trustworthiness. The molecular formula from HRMS must match the count of carbons and hydrogens determined by ^{13}C and ^1H NMR. The functional

groups identified by FTIR (e.g., C=O, N-H) must correspond to the chemical shifts seen in the NMR spectra (e.g., the C-4 signal at ~175 ppm). The fragmentation pattern in EI-MS (e.g., loss of an ethyl group) must be consistent with the structure deduced from NMR. This web of cross-validating data points provides an authoritative and irrefutable structural assignment.

References

- Gaillard, Y., & Pépin, G. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. *Journal of Agricultural and Food Chemistry*, 63(25), 6158–6167. [\[Link\]](#)
- Mastoor, S., Faizi, S., Saleem, R., & Siddiqui, B. S. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. *Magnetic Resonance in Chemistry*, 52(3), 115–121. [\[Link\]](#)
- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. *ResearchGate*. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3350628, **8-Ethyl-4-quinolinol**. PubChem. Retrieved January 18, 2026, from [\[Link\]](#).
- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. *Canadian Journal of Chemistry*, 44(7), 781-790. [\[Link\]](#)
- Gupta, R., et al. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. *Journal of Chemical Education*, 79(1), 107. [\[Link\]](#)
- D'Abramo, M., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. *Molecules*, 26(9), 2736. [\[Link\]](#)
- Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Oregon State University Chemistry. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69141, 4-Hydroxyquinoline. PubChem. Retrieved January 18, 2026, from [\[Link\]](#).

- Compound Interest. (2015). A Guide to 13-C Nuclear Magnetic Resonance (NMR).
Compound Interest. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 8-Ethyl-4-quinolinol | C₁₁H₁₁NO | CID 3350628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. compoundchem.com [compoundchem.com]
- 4. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsiencepub.com [cdnsiencepub.com]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 8-Ethyl-4-quinolinol: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1352762#spectroscopic-analysis-of-8-ethyl-4-quinolinol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com